Ethyl 6-formylimidazo[1,2-a]pyrazine-2-carboxylate
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Overview
Description
Ethyl 6-formylimidazo[1,2-a]pyrazine-2-carboxylate is a heterocyclic compound that contains both imidazole and pyrazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-formylimidazo[1,2-a]pyrazine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-aminopyrazine-3-carboxylate with formylating agents under controlled conditions . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as cesium carbonate (Cs2CO3) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-formylimidazo[1,2-a]pyrazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formyl group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Various nucleophiles in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Ethyl 6-carboxyimidazo[1,2-a]pyrazine-2-carboxylate.
Reduction: Ethyl 6-hydroxymethylimidazo[1,2-a]pyrazine-2-carboxylate.
Substitution: Various substituted imidazo[1,2-a]pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-formylimidazo[1,2-a]pyrazine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential lead compound in drug discovery due to its unique structural features.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Ethyl 6-formylimidazo[1,2-a]pyrazine-2-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways due to its heterocyclic structure. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Ethyl 6-formylimidazo[1,2-a]pyrazine-2-carboxylate can be compared with other similar compounds such as:
Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate: Similar structure but with a bromine atom at the 6-position.
Ethyl 3-formylimidazo[1,2-a]pyridine-2-carboxylate: Contains a pyridine ring instead of a pyrazine ring.
Ethyl 6-chloroimidazo[1,2-a]pyrazine-2-carboxylate: Similar structure but with a chlorine atom at the 6-position.
These compounds share similar core structures but differ in their substituents, which can lead to variations in their chemical reactivity and biological activities.
Properties
Molecular Formula |
C10H9N3O3 |
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Molecular Weight |
219.20 g/mol |
IUPAC Name |
ethyl 6-formylimidazo[1,2-a]pyrazine-2-carboxylate |
InChI |
InChI=1S/C10H9N3O3/c1-2-16-10(15)8-5-13-4-7(6-14)11-3-9(13)12-8/h3-6H,2H2,1H3 |
InChI Key |
YVIOWHAMEZSNSU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(N=CC2=N1)C=O |
Origin of Product |
United States |
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